molecular formula C9H19ClN2O2 B7897683 tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

Cat. No.: B7897683
M. Wt: 222.71 g/mol
InChI Key: KUOGPUSZHNRXBK-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-aminocyclobutanone in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOGPUSZHNRXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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